molecular formula C11H12N2O B3053233 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- CAS No. 52239-91-5

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Cat. No.: B3053233
CAS No.: 52239-91-5
M. Wt: 188.23 g/mol
InChI Key: MITLKHILFHLTRV-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure features a pyridazinone ring with a methyl group at the 4-position and a phenyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of phenylhydrazine with 4-methyl-2,4-pentanedione under acidic or basic conditions can yield the desired pyridazinone.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with a similar ring structure but lacking the carbonyl group.

    Pyridazinone: Compounds with different substituents on the pyridazinone ring.

    Hydrazones: Compounds with a similar hydrazine-derived structure.

Uniqueness

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and phenyl groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

5-methyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITLKHILFHLTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NNC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552118
Record name 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52239-91-5
Record name 4-Methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.7 g (40 mmole) of 2-methyl-4-oxo-4-phenylbutanoic acid was added to a 100 ml single-necked round bottom flask followed by 3.0 ml (60 mmole) of hydrazine monohydrate and then 20 ml of reagent grade ethanol (100%, 95% of ethanol should be fine also). The flask was fitted with a reflux condenser and the reaction mixture was heated to reflux in an oil bath at 110 C (temperature of oil bath) and stirred for 2 h. The flask was then removed from the oil bath and the reaction mixture cooled to ambient temperature. The stir bar was removed and the solvent was evaporated in vacuo in a water bath at 45° C. The residue was then treated with 50 ml of Milli-Q water and stirred for 10 minutes to give a suspension. The precipitate was collected by filtering, washed with 100 ml of 2N NaHCO3, then washed with 60 ml Milli-Q water three times, and dried over a medium frit sintered glass funnel in vacuo to give 7.15 g of white crystals (Syn. ID, WH-8-004). Yield, 95%, confirmed by ESI-MS. ESI-MS: m/z 189.2 (M+H+).
Quantity
7.7 g
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3 mL
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reagent
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20 mL
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Synthesis routes and methods II

Procedure details

(Hansen, K B et al. Org. Process Res. Dev., 2005, 9, 634-639, Nelson, D A. US 20050137397A1). A 250 ml three-neck round bottom flask fit with a temperature probe and condenser was charged with 7.7 g (40 mmol) of 2-methyl-4-oxo-4-phenylbutanoic acid 12 and 20 ml of ethanol (95%). The suspension was cooled to below 10° C. and 2.2 ml (42 mmol, 1.05 equiv) of hydrazine monohydrate in 10 ml of ethanol was added dropwise. After addition, the reaction mixture was heated to reflux and stirred for 2 h. The reaction mixture was cooled to ambient temperature and forming white crystals were collected by filtration. The solid was then washed with 2N NaHCO3 (1×30 mL), Milli-Q water (3×60 mL) and dried over a medium frit sintered glass funnel in vacuo to give the desired product 13 in 96.1% yield. 1H NMR, (DMSO-d6): δ 10.84 (s, 1H), 7.75 (m, 2H), 7.41 (m, 3H), 3.12 (m, 1H), 2.60 (m, 1H), 2.50 (m, 1H), 1.13 (d, J=7 Hz, 3H). HPLC (tr/purity): PENDING min, >95%; ESI (MeOH) 189.08 (MH+)
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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2.2 mL
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10 mL
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Yield
96.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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